

Commercial Suppliers and Technical Guide for endo-BCN-PEG3-NH-Boc

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Compound of Interest

Compound Name: endo-BCN-PEG3-NH-Boc

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For researchers, scientists, and drug development professionals, **endo-BCN-PEG3-NH-Boc** has emerged as a critical bifunctional linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Its structure incorporates a strained bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, a three-unit polyethylene glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for sequential conjugation. This technical guide provides a comprehensive overview of its commercial availability, key technical data, and detailed experimental protocols for its application.

Commercial Availability and Technical Specifications

A number of chemical suppliers offer **endo-BCN-PEG3-NH-Boc**, ensuring its accessibility for research and development purposes. The following table summarizes the technical data from various commercial sources.



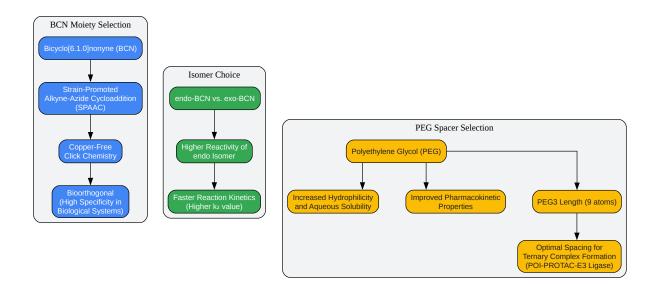
Parameter	Value	Suppliers
CAS Number	1807501-84-3	MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma, BLD Pharm, Amsbio, KKL Med Inc., AxisPharm
Molecular Formula	C24H40N2O7	MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma
Molecular Weight	468.58 g/mol	MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma
Purity	≥95% or >96%	MedchemExpress, BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma
Appearance	Yellow solid or oil	Sigma-Aldrich (PrecisePEG)
Solubility	Soluble in DMSO, DCM, DMF	BroadPharm
Storage Conditions	-20°C, store in freezer, under inert atmosphere	BroadPharm, Sigma-Aldrich (PrecisePEG), Huateng Pharma
Shipping Conditions	Ambient Temperature	BroadPharm, Sigma-Aldrich (PrecisePEG)

Rationale for Linker Design: The Significance of endo-BCN and PEG3

The specific design of **endo-BCN-PEG3-NH-Boc** is tailored for optimal performance in bioconjugation and PROTAC development. The choice of each component is based on



established chemical principles that influence reactivity, stability, and the biological performance of the final conjugate.



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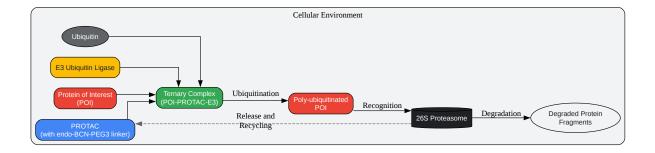
Linker design rationale for **endo-BCN-PEG3-NH-Boc**.

General Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary application of **endo-BCN-PEG3-NH-Boc** is in the construction of PROTACs. These heterobifunctional molecules function by hijacking the cell's ubiquitin-proteasome



system to induce the degradation of a target protein of interest (POI).



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General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a PROTAC using **endo-BCN-PEG3-NH-Boc**. These steps are based on standard procedures for this class of linkers.

Part 1: Boc Deprotection of endo-BCN-PEG3-NH-Boc

This step removes the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine, which is then available for conjugation.

- · Reagents and Materials:
 - endo-BCN-PEG3-NH-Boc
 - Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Procedure:
 - 1. Dissolve **endo-BCN-PEG3-NH-Boc** (1.0 equivalent) in a solution of 20-50% TFA in DCM.
 - 2. Stir the reaction mixture at room temperature for 1-2 hours.
 - 3. Monitor the deprotection by LC-MS to confirm the consumption of the starting material and the appearance of the deprotected amine.
 - 4. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
 - 5. The resulting crude endo-BCN-PEG3-amine can be used directly in the next step or purified if necessary.

Part 2: Amide Coupling to a Carboxylic Acid-Containing Ligand

The newly exposed primary amine on the linker is coupled to a ligand (either for the POI or the E3 ligase) that has a carboxylic acid functional group.

- Reagents and Materials:
 - Crude endo-BCN-PEG3-amine (from Part 1)
 - Carboxylic acid-containing ligand (e.g., POI-COOH) (1.0-1.2 equivalents)
 - Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
 - A non-nucleophilic base (e.g., DIPEA or TEA)



- Anhydrous DMF or DMSO
- HPLC for purification
- Procedure:
 - Dissolve the carboxylic acid-containing ligand and the crude endo-BCN-PEG3-amine in anhydrous DMF or DMSO.
 - 2. Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
 - 3. Stir the reaction at room temperature for 2-12 hours.
 - 4. Monitor the reaction progress by LC-MS.
 - 5. Once the reaction is complete, the crude product can be purified by preparative HPLC to yield the ligand-linker conjugate (e.g., POI-linker-BCN).

Part 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The final step involves the "click" reaction between the BCN group on the ligand-linker conjugate and an azide-functionalized second ligand.

- Reagents and Materials:
 - Purified ligand-linker-BCN conjugate (from Part 2)
 - Azide-functionalized second ligand (e.g., E3-ligase-N₃) (1.0-1.5 equivalents)
 - Anhydrous DMSO or DMF
 - HPLC for purification
- Procedure:

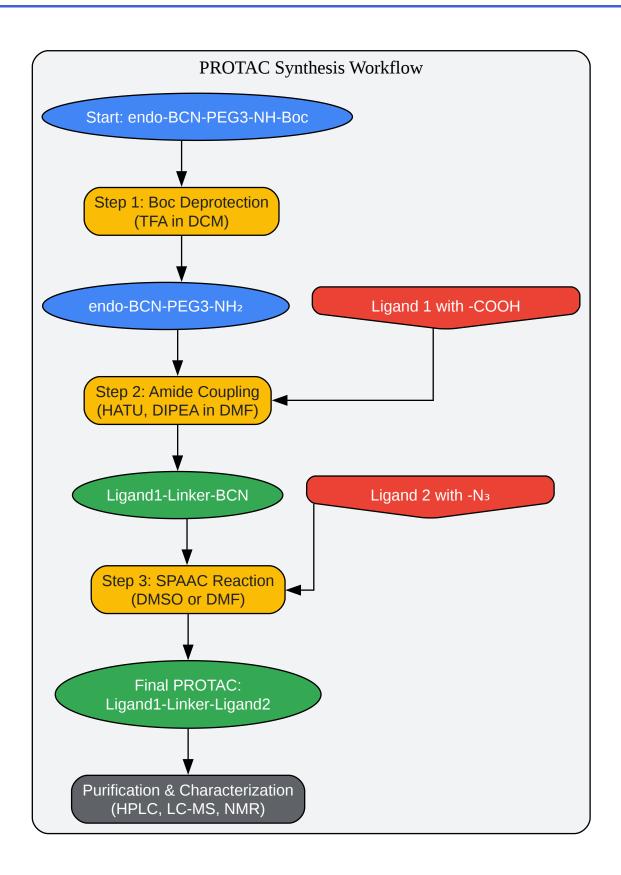






- 1. Dissolve the purified ligand-linker-BCN conjugate (1.0 equivalent) and the azide-functionalized second ligand (1.1 equivalents) in anhydrous DMSO or DMF.
- 2. Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically efficient and may be complete within a shorter timeframe.
- 3. Monitor the formation of the final PROTAC product by LC-MS.
- 4. Upon completion, purify the final PROTAC molecule by preparative HPLC.
- 5. Lyophilize the pure fractions to obtain the final product as a solid.
- 6. Characterize the final PROTAC by HRMS and NMR to confirm its identity and purity.





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Experimental workflow for PROTAC synthesis.



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